malonyl-NAC

Description

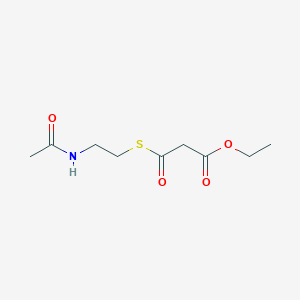

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

ethyl 3-(2-acetamidoethylsulfanyl)-3-oxopropanoate |

InChI |

InChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11) |

InChI Key |

VCNFQKQSTPOHPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)SCCNC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Malonyl-NAC in Cellular Biology: A Technical Guide

An In-depth Examination of a Synthetic Probe for Inducing Protein Malonylation and Interrogating Cellular Metabolism

Abstract

Malonyl-N-acetylcysteamine (malonyl-NAC) is a synthetic, cell-permeable thioester designed as a research tool to directly induce lysine malonylation within the cellular environment. Unlike indirect methods that modulate endogenous malonyl-CoA levels, this compound provides a direct chemical approach to introduce this post-translational modification (PTM). This guide provides a comprehensive overview of the role of this compound as a scientific probe, its mechanism of action, its profound effects on cellular metabolism, particularly glycolysis, and detailed protocols for its application and the analysis of its effects. This document is intended for researchers, scientists, and drug development professionals interested in the study of protein acylation and metabolic regulation.

Introduction: The Need for a Direct Malonylation Probe

Lysine malonylation is a dynamic post-translational modification where a malonyl group is transferred from malonyl-CoA to a lysine residue on a protein. This modification is increasingly recognized as a key regulator of protein function and cellular metabolism. Dysregulation of protein malonylation has been implicated in various diseases, including metabolic disorders and cancer.

Studying the direct consequences of protein malonylation has been challenging. Traditional methods often rely on genetic or pharmacological inhibition of enzymes like fatty acid synthase (FASN) to increase endogenous malonyl-CoA pools. However, these methods can have pleiotropic effects unrelated to malonylation. To overcome this, ethyl malonyl-N-acetylcysteamine, commonly referred to as this compound, was synthesized. It is designed to cross the cell membrane and directly act as a malonyl group donor, inducing protein malonylation via a direct S to N acyl transfer.[1] This allows for a more precise investigation of the functional consequences of this specific PTM.

Mechanism of Action

This compound is a thioester compound that leverages the reactivity of the thioester bond to transfer a malonyl group to lysine residues on cellular proteins.

Cellular Uptake and Acyl Transfer:

-

Membrane Permeation: The ethyl and N-acetyl groups increase the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane into the cytosol.

-

S to N Acyl Transfer: Once inside the cell, the malonyl group is transferred from the sulfur atom of the N-acetylcysteamine backbone to the ε-amino group of lysine residues on various proteins. This non-enzymatic reaction is driven by the inherent reactivity of the thioester.

This direct mechanism bypasses the need for enzymatic activity and allows researchers to study the effects of hypermalonylation in a controlled manner.

Caption: Mechanism of this compound action in cells.

Core Cellular Role: Interrogation of Glycolysis

The primary and most well-documented role of this compound is as a potent modulator of glycolysis. By inducing widespread lysine malonylation, this compound treatment leads to the inhibition of key glycolytic enzymes.

Key Observations:

-

Inhibition of Glycolytic Enzymes: Treatment of cells with this compound leads to the malonylation and subsequent inhibition of crucial glycolytic enzymes, including Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Pyruvate Kinase (PKM).[2]

-

Disruption of Glucose Metabolism: This enzyme inhibition disrupts the normal flow of glucose metabolism. Specifically, it causes an accumulation of upstream glycolytic intermediates, such as glucose-6-phosphate and fructose-1,6-bisphosphate.[2]

-

Reduction in Downstream Metabolites: Consequently, there is a significant reduction in the production of downstream metabolites like lactate and acetyl-CoA.[2]

-

Antiproliferative Effects: By disrupting the central energy-producing pathway of highly glycolytic cells, such as certain cancer cell lines, this compound can limit metabolism and inhibit cell proliferation.[2]

Caption: this compound inhibits glycolysis via enzyme malonylation.

Quantitative Data Presentation

The effects of this compound have been quantified in various studies. The tables below summarize key findings from research primarily conducted on the A549 lung cancer cell line.

Table 1: Cellular Treatment and Global Effects

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Treatment Concentration | 1 mM this compound | Standard concentration for inducing malonylation | [2] |

| Treatment Duration | 24 hours | Sufficient time to observe significant effects | [2] |

| Global Malonylation | 1 mM this compound, 24h | Significant time-dependent increase in overall lysine malonylation |[2] |

Table 2: Effects on Glycolytic Enzyme Activity and Metabolism

| Parameter | Cell Line | Treatment | Quantitative Effect | Reference |

|---|---|---|---|---|

| GAPDH Activity | A549 | 1 mM this compound, 24h | Significant reduction in activity | [2] |

| Pyruvate Kinase Activity | A549 | 1 mM this compound, 24h | Significant inhibition of activity | [2] |

| Lactate Production | A549 | 1 mM this compound, 24h | Modest but significant reduction | [2] |

| Metabolite Levels | A549 | 1 mM this compound, 24h | Accumulation of glucose-6-phosphate & fructose-1,6-bisphosphate | [2] |

| Cell Proliferation | Kidney Cancer Cell Line | 1 mM this compound | Limitation of metabolism and proliferation |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Cellular Treatment with this compound

This protocol is adapted for treating adherent cells in a 6-well plate format.

Materials:

-

Adherent cells (e.g., A549)

-

Complete culture medium (e.g., RPMI)

-

6-well tissue culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in 6-well dishes at a density that will result in approximately 80-90% confluency at the time of harvest (e.g., 4 x 10⁵ A549 cells/well). Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Stock Solution Preparation: Prepare a 1 M stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

-

Treatment: Warm the complete culture medium to 37°C. For a final concentration of 1 mM this compound in 3 mL of medium, add 3 µL of the 1 M stock solution directly to the medium in each well. For the vehicle control, add 3 µL of DMSO to a separate well.

-

Incubation: Gently swirl the plate to ensure even distribution of the compound. Return the plate to the incubator and incubate for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After incubation, cells can be harvested for downstream analysis (e.g., Western blot, enzyme activity assays) by washing with ice-cold PBS and then lysing with an appropriate buffer.

Caption: Workflow for treating cultured cells with this compound.

Western Blot for Detection of Lysine Malonylation

Materials:

-

Cell lysate from this compound treated and control cells

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: Anti-malonyllysine (Kmal) antibody (e.g., PTM Biolabs, PTM-902)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL Western blotting detection reagents

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the anti-malonyllysine antibody in blocking buffer (a typical starting dilution is 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000). Incubate the membrane for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL detection reagents according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

GAPDH Activity Assay

This protocol is based on a colorimetric assay where GAPDH activity leads to the formation of an intermediate that reacts with a developer to produce a colored product measured at 450 nm.[4]

Materials:

-

Cell lysate from this compound treated and control cells

-

Commercial GAPDH Activity Assay Kit (e.g., Assay Genie, BN00904) or individual reagents

-

96-well clear, flat-bottom plate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells in the provided assay buffer on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris. Collect the supernatant (lysate) for the assay.

-

Reaction Setup: Add 1-50 µL of cell lysate to wells of a 96-well plate. Adjust the final volume to 50 µL with GAPDH Assay Buffer. Prepare a background control well for each sample containing lysate but no substrate.

-

Standard Curve: Prepare a standard curve according to the kit manufacturer's instructions (typically using NADH).

-

Reaction Mix: Prepare a reaction mix containing the GAPDH substrate and developer.

-

Initiate Reaction: Add the reaction mix to each well (including standards and samples).

-

Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculation: Choose two time points within the linear range of the reaction. Calculate the change in absorbance over time (ΔOD/min). Compare the activity of treated samples to control samples after subtracting the background reading.

Pyruvate Kinase Activity Assay

This protocol describes a coupled enzyme assay where pyruvate produced by PK is used by lactate dehydrogenase (LDH), causing the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm.[1]

Materials:

-

Cell lysate from this compound treated and control cells

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Reagents: ADP, phosphoenolpyruvate (PEP), NADH, lactate dehydrogenase (LDH)

-

96-well UV-transparent plate or quartz cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation: Prepare cell lysates in a suitable buffer (e.g., HEPES) as described for the GAPDH assay.

-

Reaction Cocktail: Prepare a reaction cocktail containing assay buffer, ADP, PEP, NADH, and LDH.

-

Equilibration: Add the reaction cocktail to each well or cuvette and incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow temperature equilibration and establish a blank rate.

-

Initiate Reaction: Add a small volume of cell lysate (e.g., 10-50 µL) to the reaction cocktail to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 2-5 minutes).

-

Calculation: Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve. One unit of PK activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of NADH per minute. Compare the activity in treated versus control samples.

Conclusion

This compound has emerged as an invaluable tool for the direct chemical induction of protein lysine malonylation in living cells. Its application has been instrumental in deconvoluting the specific cellular consequences of this post-translational modification, demonstrating a clear causal link between hypermalonylation of glycolytic enzymes and the disruption of cellular metabolism. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to employ this compound in their own experimental systems, paving the way for further discoveries into the regulatory roles of lysine malonylation in health and disease. As research into protein acylation continues to expand, such precise chemical tools will remain essential for advancing our understanding of these complex regulatory networks.

References

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

Malonyl-NAC: A Probe for Unraveling Lysine Malonylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine malonylation is a crucial post-translational modification (PTM) implicated in a wide array of cellular processes, from metabolism to gene regulation. This dynamic modification, involving the addition of a malonyl group to a lysine residue, can significantly alter a protein's charge, structure, and function. The study of lysine malonylation has been greatly advanced by the development of chemical probes that enable its detection and enrichment. Among these, malonyl-N-acetylcysteine (malonyl-NAC) has emerged as a valuable cell-permeable tool to directly induce and investigate lysine malonylation in living cells. This technical guide provides a comprehensive overview of this compound as a probe for lysine malonylation, detailing its application, relevant experimental protocols, and the underlying biological pathways.

Data Presentation

The following tables summarize quantitative data from proteomic studies that have investigated lysine malonylation across different species and conditions. This data provides a global perspective on the prevalence and regulation of this important post-translational modification.

Table 1: Global Profiling of Lysine Malonylation Sites and Proteins

| Organism/Cell Line | Number of Identified Malonylation Sites | Number of Identified Malonylated Proteins | Reference |

| Platycodon grandiflorus roots (with salicylic acid treatment) | 1907 | 809 | [1] |

| Toxoplasma gondii tachyzoites | 294 (Exp. 1), 345 (Exp. 2), 352 (Exp. 3) | 203 (Exp. 1), 236 (Exp. 2), 230 (Exp. 3) | [2] |

| Wild-type Mouse Brain | 466 | 241 | [3] |

| Sirt5(-/-) Mouse Brain | (Data available in reference) | (Data available in reference) | [3] |

Table 2: Quantification of Malonylated Peptides and Proteins in Platycodon grandiflorus

| Sample Type | Total Spectra | Matched Spectra | Identified Peptides | Malonylated Peptides | Confidently Quantified Proteins | Confidently Quantified Modification Sites | Reference |

| P. grandiflorus roots | 254,802 | 47,551 | 14,732 | 1878 | 414 | 798 | [1] |

Table 3: Effect of this compound on GAPDH Activity in A549 Cells

| Treatment | GAPDH Activity (relative to control) | Reference |

| DMSO (vehicle control) | 1.0 | [4] |

| 1 mM this compound (24h) | ~0.8 (estimated from graph) | [4] |

| 25 µM Orlistat (24h) | ~0.7 (estimated from graph) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound and the study of lysine malonylation.

Protocol 1: Proposed Synthesis of Ethyl Malonyl-N-acetylcystamine (this compound)

Materials:

-

N-acetylcystamine

-

Mono-ethyl malonate

-

Thionyl chloride or other activating agent (e.g., carbodiimide)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of Mono-ethyl malonate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-ethyl malonate in anhydrous DCM. Cool the solution in an ice bath. Slowly add thionyl chloride (or other activating agent) dropwise with stirring. Allow the reaction to proceed for 1-2 hours at 0°C, then warm to room temperature to ensure complete formation of the ethyl malonyl chloride.

-

Acylation Reaction: In a separate flask, dissolve N-acetylcystamine and triethylamine in anhydrous DCM. Cool this solution in an ice bath. Slowly add the freshly prepared ethyl malonyl chloride solution dropwise to the N-acetylcystamine solution with vigorous stirring.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ethyl malonyl-N-acetylcystamine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Treatment with this compound to Induce Lysine Malonylation[4]

This protocol describes the treatment of A549 cells with this compound to increase intracellular lysine malonylation.

Materials:

-

A549 cells

-

RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and antibiotics

-

This compound (1 M stock in DMSO)

-

DMSO (vehicle control)

-

6-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate A549 cells in 6-well dishes at a density of 4 x 10⁵ cells per well in 3 ml of RPMI medium.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a cell culture incubator.

-

Treatment:

-

For the this compound treated group, add 3 µL of the 1 M this compound stock solution to the cell culture medium for a final concentration of 1 mM.

-

For the vehicle control group, add 3 µL of DMSO to the cell culture medium.

-

-

Incubation: Incubate the treated cells for 24 hours at 37°C under a 5% CO₂ atmosphere.

-

Cell Lysis and Downstream Analysis: After incubation, the cells can be harvested and lysed for subsequent analysis, such as Western blotting to detect global lysine malonylation or enzyme activity assays.

Protocol 3: Western Blot Analysis of Global Lysine Malonylation

This protocol outlines the procedure for detecting total lysine malonylation in cell lysates by Western blotting.

Materials:

-

Cell lysate from control and this compound treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-pan-malonyl-lysine antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-pan-malonyl-lysine primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. A loading control, such as an anti-GAPDH or anti-tubulin antibody, should be used to ensure equal protein loading.

Protocol 4: GAPDH Activity Assay[7][8]

This colorimetric assay measures the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Materials:

-

Cell lysate from control and this compound treated cells

-

GAPDH activity assay kit (commercially available kits typically include assay buffer, substrate, and developer)

-

96-well plate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Prepare cell lysates according to the assay kit instructions. Typically, cells are homogenized in an ice-cold assay buffer.

-

Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., NADH) as per the kit's protocol.

-

Reaction Setup: In a 96-well plate, add the cell lysate samples, positive controls, and blanks.

-

Reaction Initiation: Add the reaction mix (containing substrate and developer) to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin measuring the absorbance at 450 nm at regular intervals (e.g., every 2-3 minutes) for a duration of 20-60 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of change in absorbance over time for each sample. Determine the GAPDH activity from the standard curve and normalize to the protein concentration of the lysate.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to lysine malonylation and its investigation using chemical probes.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii [frontiersin.org]

- 3. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Malonyl-N-Acetylcysteine (Malonyl-NAC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malonyl-N-acetylcysteine (malonyl-NAC) is a synthetic, cell-permeable thioester designed to investigate the cellular consequences of increased lysine malonylation, a critical post-translational modification (PTM). By mimicking the action of the endogenous metabolite malonyl-CoA, this compound serves as a powerful research tool to probe acylation-dependent cellular processes. This document elucidates the core mechanism of this compound, detailing its cellular uptake, its role in inducing protein malonylation, and its profound impact on key metabolic pathways, particularly glycolysis and fatty acid metabolism. The guide summarizes key quantitative data, outlines generalized experimental protocols for its study, and provides visual diagrams of its mechanistic pathways to facilitate a comprehensive understanding for research and therapeutic development.

Introduction to Malonylation and this compound

The Central Role of Malonyl-CoA in Metabolism

Malonyl-coenzyme A (malonyl-CoA) is a pivotal metabolite that sits at the crossroads of fatty acid metabolism.[1] It serves a dual function:

-

Substrate for Fatty Acid Synthesis: Malonyl-CoA is the fundamental two-carbon donor for the synthesis of long-chain fatty acids in the cytoplasm.[2][3]

-

Inhibitor of Fatty Acid Oxidation: It acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme controlling the rate-limiting step of fatty acid transport into the mitochondria for β-oxidation.[1][2][4][5][6]

This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously, allowing the cell to efficiently manage its energy resources.[1][7]

Lysine Malonylation: A Key Post-Translational Modification

Beyond its metabolic roles, the malonyl group from malonyl-CoA can be transferred to lysine residues on proteins, a PTM known as lysine malonylation. This modification can alter a protein's structure, function, and localization. This compound has emerged as a critical tool for studying the direct consequences of this PTM.

This compound as a Cell-Permeable Probe

To overcome the impermeability of malonyl-CoA to cell membranes, this compound was developed. This compound couples a malonyl group to N-acetylcysteine (NAC), a carrier that facilitates its entry into the cell.[8] Once inside, it acts as a reactive thioester, increasing the intracellular levels of protein malonylation and allowing researchers to study its downstream effects.[8]

Core Mechanism of Action

Cellular Uptake and Intracellular Activity

This compound is designed to be membrane-permeable. Studies have shown that treating cells with this compound leads to a significant increase in overall lysine malonylation, confirming it can cross the cell membrane and induce this PTM.[8] However, the efficiency of this process may be limited by factors such as cellular uptake rates, hydrolysis, or the cleavage of the thioester bond, often necessitating high concentrations in experimental settings.[8]

Metabolic Consequences of this compound Administration

The primary consequence of this compound treatment is the disruption of core metabolic pathways through the malonylation of key enzymes.

Inhibition of Glycolysis

Studies in lung cancer cell lines have demonstrated that this compound directly inhibits glycolysis by targeting critical enzymes.[8]

-

GAPDH Inhibition: Increased cellular malonylation from this compound treatment leads to a reduction in the activity of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8]

-

Pyruvate Kinase (PKM) Inhibition: this compound also inhibits the activity of pyruvate kinase, which catalyzes the final rate-limiting step of glycolysis.[8]

This dual inhibition results in a metabolic bottleneck, causing the accumulation of upstream glycolytic intermediates, such as glucose-6-phosphate and fructose-1,6-bisphosphate, and a reduction in downstream products like lactate and acetyl-CoA.[8] These findings suggest that this compound can limit the proliferation of highly glycolytic cells, such as certain cancer cells.[8]

Regulation of Fatty Acid Metabolism

By increasing intracellular malonylation, this compound mimics a state of high endogenous malonyl-CoA. This has a profound inhibitory effect on fatty acid oxidation. The elevated malonylation is believed to inhibit CPT1, preventing the transport of fatty acids into the mitochondria and thus shutting down their oxidation.[1][2] This mechanism is central to the metabolic switch between using carbohydrates and fats for energy.

Quantitative Data Presentation

The following tables summarize key quantitative parameters from studies involving this compound and the related endogenous metabolite, malonyl-CoA.

Table 1: In Vitro Experimental Parameters for this compound

| Parameter | Value | Cell Line | Duration | Observed Effect | Reference |

|---|

| Concentration | 1 mM | A549 (Lung Cancer) | 24 hours | Increased lysine malonylation, reduced GAPDH/PKM activity. |[8] |

Table 2: Bioactivity of Endogenous Malonyl-CoA

| Parameter | Value (Ki) | Target | Tissue | Significance | Reference |

|---|---|---|---|---|---|

| Inhibitory Constant | ~1-2 µM | Carnitine Acyltransferase I (CPT1) | Liver Mitochondria | Potent inhibition of fatty acid oxidation. | [7] |

| Inhibitory Concentration | 10x higher than muscle | Carnitine Palmitoyltransferase 1 (CPT1) | Liver | Tissue-specific differences in regulation. |[2] |

Key Experimental Protocols

Disclaimer: The following are generalized methodologies based on descriptions in the cited literature. Specific protocols should be optimized for individual experimental systems.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., A549) at an appropriate density in standard growth medium and allow them to adhere overnight.

-

Treatment Preparation: Prepare a stock solution of this compound. Immediately before use, dilute to the final desired concentration (e.g., 1 mM) in fresh cell culture medium.

-

Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After incubation, wash cells with cold phosphate-buffered saline (PBS) and harvest via scraping or trypsinization for downstream analysis.

Immunoblotting for Malonyllysine

-

Protein Extraction: Lyse harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for malonyllysine. Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Glycolytic Enzyme Activity Assays

-

Lysate Preparation: Prepare cell lysates from control and this compound-treated cells in a non-denaturing buffer.

-

GAPDH/PKM Activity Measurement: Use commercially available colorimetric or fluorometric assay kits that measure the conversion of a substrate to a product by the specific enzyme. The rate of product formation is proportional to the enzyme's activity and can be measured using a spectrophotometer or plate reader.

-

Normalization: Normalize enzyme activity to the total protein concentration of the lysate.

Research and Therapeutic Applications

The mechanism of this compound positions it as a valuable asset for both basic research and therapeutic exploration.

-

Research Tool: It is an indispensable tool for probing acylation-dependent phenotypes and defining the role of non-enzymatic malonylation as a biomarker in disease.[8]

-

Therapeutic Potential: Its ability to inhibit glycolysis and limit the proliferation of highly glycolytic cells suggests a potential therapeutic strategy for targeting cancers that rely heavily on glucose metabolism.[8]

Conclusion

Malonyl-N-acetylcysteine is a rationally designed chemical probe that effectively introduces malonyl groups into the cellular environment. Its mechanism of action centers on inducing protein lysine malonylation, which in turn inhibits key glycolytic enzymes and mimics the inhibitory effect of malonyl-CoA on fatty acid oxidation. This leads to a significant disruption of cellular energy metabolism. For researchers and drug developers, this compound provides a unique window into the physiological and pathological consequences of protein malonylation, opening new avenues for understanding metabolic regulation and developing novel therapeutic interventions for metabolic diseases and cancer.

References

- 1. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. A possible role for malonyl-CoA in the regulation of hepatic fatty acid oxidation and ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Malonyl-N-Acetylcysteine (Malonyl-NAC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malonyl-N-acetylcysteine (malonyl-NAC) has emerged as a valuable chemical probe for investigating the roles of protein malonylation, a post-translational modification implicated in various cellular processes, including metabolism. As a cell-permeable mimic of the endogenous acyl donor malonyl-CoA, this compound allows for the controlled induction of lysine malonylation in cellular systems, providing a powerful tool to study its downstream functional consequences. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its application in cell-based assays, and its effects on key metabolic pathways.

Introduction: The Significance of this compound in Cellular Research

Lysine malonylation is a recently discovered post-translational modification where a malonyl group is transferred from malonyl-CoA to a lysine residue on a protein. This modification is increasingly recognized as a key regulator of enzyme function and cellular metabolism. The study of malonylation has been facilitated by the use of synthetic tools that can modulate its levels within cells. This compound serves as a synthetic thioester that can cross cell membranes and directly malonylate intracellular proteins, thereby mimicking the effects of elevated endogenous malonyl-CoA levels. Its application has been instrumental in demonstrating the inhibitory effects of malonylation on glycolytic enzymes and its broader impact on cellular metabolism.

Synthesis of S-Malonyl-N-Acetylcysteine (this compound)

While a specific, detailed published protocol for the synthesis of S-malonyl-N-acetylcysteine was not identified in a comprehensive literature search, a plausible and chemically sound synthetic route can be proposed based on established methods for thioester formation. The following protocol outlines a potential two-step synthesis commencing from malonic acid and N-acetylcysteine.

Proposed Synthetic Pathway

The proposed synthesis involves the activation of one of the carboxylic acid groups of malonic acid, followed by its reaction with the thiol group of N-acetylcysteine. A common strategy for such selective activation is the use of a carbodiimide coupling agent in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester of malonic acid. This activated intermediate can then react cleanly with the thiol of N-acetylcysteine to form the desired thioester bond. An alternative approach could involve the use of malonyl chloride, though this may be more reactive and lead to side products.

Figure 1: Proposed two-step synthesis of S-malonyl-N-acetylcysteine.

Experimental Protocol (Proposed)

Materials:

-

Malonic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Acetylcysteine (NAC)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of Malonyl-NHS ester

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve malonic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude Malonyl-NHS ester. This intermediate may be used in the next step without further purification, or it can be purified by recrystallization.

Step 2: Synthesis of S-Malonyl-N-Acetylcysteine

-

In a separate flask under an inert atmosphere, dissolve N-acetylcysteine (1 equivalent) in anhydrous DMF.

-

Add a base such as triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of the crude Malonyl-NHS ester (1 equivalent) in anhydrous DMF to the N-acetylcysteine solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of acetic acid) to yield pure S-malonyl-N-acetylcysteine.

Characterization:

The structure and purity of the final product should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis of this compound, which would need to be determined experimentally.

| Parameter | Value |

| Reactants | |

| Malonic Acid | 1.0 g |

| N-Acetylcysteine | 1.57 g |

| Product | |

| Theoretical Yield | 2.4 g |

| Actual Yield | (To be determined) |

| Percent Yield | (To be determined) |

| Purity (HPLC) | >95% |

| 1H NMR (Predicted) | Peaks corresponding to the malonyl and N-acetylcysteine moieties. |

| Mass Spectrometry (ESI-MS) | [M-H]- expected at m/z ~248.03 |

Experimental Protocols for the Application of this compound

This compound is used to study the effects of protein malonylation in living cells. The following protocols are based on published studies.[1]

Cell Culture and Treatment

Cell Line: A549 human lung carcinoma cells (or other relevant cell lines).

Culture Conditions:

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

-

Plate cells at a desired density (e.g., 4 x 105 cells/well in a 6-well plate) and allow them to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound (e.g., 1 M in DMSO).

-

Add this compound to the cell culture medium to a final concentration of 1 mM.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.

-

Incubate the cells for the desired time period (e.g., 24 hours).

Measurement of Glycolytic Enzyme Activity

3.2.1. GAPDH Activity Assay

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity can be measured using a commercially available kit or a standard spectrophotometric assay. The principle involves monitoring the reduction of NAD+ to NADH in the presence of the GAPDH substrate, glyceraldehyde-3-phosphate.

Protocol Outline:

-

After treatment with this compound, wash the cells with cold PBS and lyse them in an appropriate assay buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a defined amount of protein lysate to each well.

-

Initiate the reaction by adding a reaction mixture containing glyceraldehyde-3-phosphate and NAD+.

-

Measure the increase in absorbance at 340 nm over time using a microplate reader.

-

Calculate the GAPDH activity, often expressed as the rate of NADH production per minute per milligram of protein.

3.2.2. Pyruvate Kinase (PKM) Activity Assay

Pyruvate kinase activity is typically measured in a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH).

Protocol Outline:

-

Prepare cell lysates as described for the GAPDH assay.

-

In a 96-well plate, add a defined amount of protein lysate.

-

Add a reaction mixture containing phosphoenolpyruvate (PEP), ADP, NADH, and an excess of lactate dehydrogenase.

-

Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+.

-

Calculate the pyruvate kinase activity based on the rate of NADH oxidation.

Metabolomic Analysis of Glycolytic Intermediates

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to quantify the levels of intracellular metabolites.

Protocol Outline:

-

After this compound treatment, rapidly quench cellular metabolism by washing the cells with an ice-cold solution (e.g., saline or PBS).

-

Extract the metabolites using a cold solvent mixture, such as 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., HILIC or reversed-phase chromatography).

-

Identify and quantify glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate) by comparing their retention times and mass-to-charge ratios to authentic standards.

Visualization of this compound's Mechanism of Action

This compound acts as a cell-permeable precursor that increases intracellular protein malonylation. This modification has been shown to directly impact the activity of key glycolytic enzymes.

Cellular Uptake and Protein Malonylation

Figure 2: Cellular uptake of this compound and subsequent protein malonylation.

Impact on Glycolysis

Treatment of cells with this compound leads to the malonylation and subsequent inhibition of glycolytic enzymes such as GAPDH and pyruvate kinase (PKM). This enzymatic inhibition results in a bottleneck in the glycolytic pathway, leading to the accumulation of upstream metabolites.[1]

Figure 3: Inhibition of glycolysis by this compound-induced protein malonylation.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound treatment on cellular processes, as reported in the literature.[1]

Table 1: Effect of this compound on Glycolytic Enzyme Activity in A549 Cells

| Enzyme | Treatment (24h) | Relative Activity (%) |

| GAPDH | Vehicle (DMSO) | 100 |

| 1 mM this compound | ~75 | |

| Pyruvate Kinase | Vehicle (DMSO) | 100 |

| 1 mM this compound | ~80 |

Table 2: Effect of this compound on Metabolite Levels in A549 Cells

| Metabolite | Treatment (24h) | Fold Change vs. Vehicle |

| Glucose-6-Phosphate | 1 mM this compound | Increased |

| Fructose-1,6-Bisphosphate | 1 mM this compound | Increased |

| Lactate | 1 mM this compound | Decreased |

Conclusion

Malonyl-N-acetylcysteine is a critical tool for the study of protein malonylation and its impact on cellular function. This guide provides a framework for its synthesis and a detailed overview of its application in cell-based assays. The ability to exogenously induce protein malonylation with this compound offers researchers a powerful method to dissect the regulatory roles of this post-translational modification, particularly in the context of metabolic diseases and cancer. Further research into the development and application of such chemical probes will continue to advance our understanding of cellular metabolism and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on the Core Properties of Malonyl-N-Acetylcysteine

Disclaimer: Malonyl-N-acetylcysteine is not a widely studied or commercially available compound. This guide synthesizes information based on the known properties of its constituent molecules, N-acetylcysteine (NAC) and malonic acid, to project the potential characteristics and activities of this novel derivative for research and drug development professionals.

Introduction

Malonyl-N-acetylcysteine (Malonyl-NAC) represents a hypothetical molecule combining the structural features of malonic acid, a key metabolic intermediate, and N-acetylcysteine, a well-established antioxidant and mucolytic agent. This technical guide explores the theoretical basic properties of this compound, providing a foundation for its potential synthesis, characterization, and investigation as a novel therapeutic agent. The unique combination of a dicarboxylic acid moiety with a potent thiol-containing antioxidant suggests a range of potential applications, from targeted drug delivery to modulation of cellular metabolism and redox signaling.

Physicochemical Properties

The predicted physicochemical properties of this compound are extrapolated from the known characteristics of N-acetylcysteine and malonic acid. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methodologies.

| Property | N-Acetylcysteine (NAC) | Malonic Acid | Predicted Malonyl-N-Acetylcysteine |

| Molecular Formula | C5H9NO3S[1] | C3H4O4 | C8H11NO6S |

| Molecular Weight | 163.19 g/mol [1] | 104.06 g/mol | ~249.24 g/mol |

| Melting Point | 106-108 °C[1] | 135-137 °C | Predicted to be in a similar or higher range, likely with decomposition. |

| Solubility | Soluble in water and ethanol; insoluble in chloroform and ether.[1] | Soluble in water, ethanol, and ether. | Expected to be highly soluble in water and polar organic solvents due to multiple polar functional groups. |

| pKa | 9.5 (thiol group)[2] | 2.83, 5.70 (carboxylic acids) | Expected to have multiple pKa values corresponding to the two carboxylic acid groups and the thiol group. |

| Appearance | White crystalline powder.[1] | White crystals. | Predicted to be a white crystalline solid. |

Synthesis and Chemical Reactivity

The synthesis of this compound would likely involve the acylation of the thiol group of N-acetylcysteine with a derivative of malonic acid, such as malonyl chloride or by using a coupling agent. The reactivity of the resulting molecule would be dictated by its three key functional groups: two carboxylic acids and one thiol.

Caption: Proposed synthesis workflow for Malonyl-N-Acetylcysteine.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound are hypothesized to be a composite of the actions of NAC and malonic acid.

Similar to NAC, this compound would likely serve as a precursor to L-cysteine, thereby supporting the synthesis of glutathione (GSH), a primary endogenous antioxidant.[3][4] The free thiol group could also directly scavenge reactive oxygen species (ROS).[3][5]

NAC is known to inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.[3][6] It is plausible that this compound would retain this anti-inflammatory activity.

Malonic acid is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7] Malonyl-CoA, derived from malonic acid, is a key regulator of fatty acid synthesis and beta-oxidation.[8][9] The delivery of a malonate moiety via this compound could therefore influence cellular energy metabolism.

Caption: Potential mechanisms of action for Malonyl-N-Acetylcysteine.

Experimental Protocols

-

Materials: N-acetyl-L-cysteine, malonyl chloride, anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).

-

Procedure:

-

Dissolve N-acetyl-L-cysteine and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of malonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to proceed for several hours at room temperature, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final product using NMR, mass spectrometry, and elemental analysis.

-

A reverse-phase HPLC (RP-HPLC) method would be suitable for the quantification of this compound.

-

Instrumentation: An HPLC system with a UV detector and a C18 column.[10][11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase and create a series of dilutions to generate a standard curve.[10]

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm filter.

-

Analysis: Inject the standards and samples, and quantify the this compound peak based on the standard curve.

Caption: Experimental workflow for the investigation of Malonyl-N-Acetylcysteine.

Conclusion

Malonyl-N-acetylcysteine is a novel compound with the potential to exhibit a unique combination of antioxidant, anti-inflammatory, and metabolic modulatory properties. While its existence and properties are currently theoretical, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Further research into this and similar derivatives of N-acetylcysteine could open new avenues for the development of therapeutics for a wide range of disorders characterized by oxidative stress, inflammation, and metabolic dysregulation.

References

- 1. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]

- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 3. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 5. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malonic acid - Wikipedia [en.wikipedia.org]

- 8. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 9. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 10. ajpp.in [ajpp.in]

- 11. One moment, please... [archives.ijper.org]

An In-depth Technical Guide to the Cellular Targets of Malonyl-S-Acyl-N-Acetylcysteamine (malonyl-NAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of malonyl-S-acyl-N-acetylcysteamine (malonyl-NAC). This compound serves as a valuable chemical probe for studying lysine malonylation, a post-translational modification driven by the reactive endogenous metabolite, malonyl-CoA. By mimicking elevated intracellular malonyl-CoA, this compound induces protein malonylation, leading to functional changes in key cellular pathways, particularly glucose metabolism. This document details the identified protein targets, the functional consequences of their modification, and the experimental protocols utilized for their discovery and characterization.

Core Concept: this compound as a Probe for Non-Enzymatic Acylation

This compound is a cell-permeable thioester designed to investigate the consequences of non-enzymatic lysine malonylation within the cellular environment. Endogenously, the accumulation of reactive metabolites like malonyl-CoA can lead to the non-enzymatic modification of lysine residues on various proteins. This process is implicated in the regulation of metabolic pathways. This compound bypasses the complexities of cellular metabolism that regulate malonyl-CoA levels, allowing for the direct chemical induction of lysine malonylation via an S to N acyl transfer mechanism.[1] Its use has been pivotal in identifying cellular pathways susceptible to this type of acylation and understanding the functional impact of hypermalonylation, particularly on glycolytic enzymes.[1]

Primary Cellular Targets: Glycolytic Enzymes

The primary and most functionally significant targets of this compound-induced malonylation identified to date are key enzymes within the glycolytic pathway. Treatment of cancer cells with this compound leads to the inhibition of these enzymes, disrupting glucose metabolism and impacting cell proliferation.[1]

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a critical enzyme in glycolysis, and its activity is significantly reduced following this compound treatment. This inhibition is a direct consequence of increased lysine malonylation on the enzyme.[1]

Pyruvate Kinase M2 (PKM2)

Similar to GAPDH, pyruvate kinase activity is inhibited by this compound treatment. This finding is consistent with observations that the endogenous acyl donor, malonyl-CoA, also inhibits PKM activity, reinforcing the role of malonylation in regulating the final steps of glycolysis.[1]

Quantitative Data Summary

The functional consequences of this compound treatment on enzyme activity and cellular metabolism have been quantified in A549 lung carcinoma cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Glycolytic Enzyme Activity in A549 Cells

| Enzyme | Treatment (1 mM, 24h) | Remaining Activity (% of Control) | P-value |

| GAPDH | This compound | ~65% | < 0.01 |

| Pyruvate Kinase | This compound | ~75% | < 0.05 |

| Data derived from Kulkarni et al., 2017. Values are approximate based on graphical representation in the source publication.[1] |

Table 2: Relative Abundance of Glycolytic Metabolites in A549 Cells after this compound Treatment

| Metabolite | Treatment (1 mM, 24h) | Fold Change vs. Control |

| Glucose-6-Phosphate | This compound | Increased |

| Fructose-1,6-Bisphosphate | This compound | Increased |

| Lactate | This compound | Decreased |

| Acetyl-CoA | This compound | Decreased |

| Qualitative changes as reported by Kulkarni et al., 2017. Specific fold-change values were not provided in the primary publication.[1] |

Signaling Pathways and Logical Workflows

The mechanism of this compound action involves direct protein modification leading to altered metabolic flux. The following diagrams illustrate the key pathways and experimental logic.

Caption: this compound enters the cell and increases lysine malonylation on proteins, directly inhibiting glycolytic enzymes like GAPDH and PKM2, which in turn suppresses overall glycolytic flux.

Caption: Experimental workflow for assessing the cellular effects of this compound treatment on A549 cancer cells.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Kulkarni et al., 2017.[1]

Cell Culture and this compound Treatment

-

Cell Line: A549 human lung carcinoma cells.

-

Culture Medium: RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: For experiments, 4 x 10⁵ cells are plated per well in 6-well dishes and allowed to adhere for 24 hours.

-

Treatment: A 1 M stock solution of this compound in DMSO is prepared. For treatment, the stock is diluted into the culture medium to a final concentration of 1 mM. Vehicle control wells are treated with an equivalent volume of DMSO.

-

Incubation: Cells are incubated with this compound or vehicle for 24 hours prior to harvesting.

Western Blot for Global Lysine Malonylation

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Protein concentration in the soluble fraction is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against malonyl-lysine (anti-Kmal). A loading control antibody (e.g., anti-β-actin) is used to ensure equal loading.

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

GAPDH Enzyme Activity Assay

-

Lysate Preparation: A549 cells treated with this compound or vehicle are harvested and lysed. The soluble protein fraction is quantified.

-

Assay Principle: The assay measures the enzymatic conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate by GAPDH, which involves the reduction of NAD⁺ to NADH. The increase in NADH is monitored by absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, NAD⁺, G3P, sodium arsenate, and a defined amount of cell lysate.

-

Measurement: The reaction is initiated by adding the substrate (G3P), and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Analysis: The rate of reaction (slope of the absorbance curve) is calculated and normalized to the total protein concentration in the lysate. The activity in this compound-treated samples is expressed as a percentage of the vehicle-treated control.

Pyruvate Kinase (PK) Enzyme Activity Assay

-

Lysate Preparation: As described for the GAPDH assay.

-

Assay Principle: This assay couples the pyruvate kinase reaction to the lactate dehydrogenase (LDH) reaction. PK converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. LDH then reduces the pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH is monitored by the change in absorbance at 340 nm.

-

Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer, PEP, ADP, NADH, LDH, and cell lysate.

-

Measurement: The reaction is initiated by adding ADP, and the decrease in absorbance at 340 nm is recorded over time.

-

Analysis: The rate of NADH oxidation is calculated and normalized to the total protein concentration. The activity in treated samples is compared to the vehicle control.

Conclusion

This compound is a powerful chemical tool that has been instrumental in defining the cellular targets and functional consequences of non-enzymatic lysine malonylation. Its primary effect is the modification and subsequent inhibition of glycolytic enzymes, such as GAPDH and PKM2, leading to a significant disruption of glucose metabolism. This guide provides the foundational data and methodologies for researchers interested in exploring the role of protein malonylation in cellular physiology and disease, offering a robust framework for future investigations in this expanding area of research.

References

Non-Enzymatic Malonylation: A Core Technical Guide for Researchers

An In-depth Exploration of a Critical Post-Translational Modification in Cellular Metabolism and Disease

Abstract

Non-enzymatic malonylation is a recently discovered and increasingly significant post-translational modification (PTM) where a malonyl group is directly transferred from malonyl-coenzyme A (malonyl-CoA) to the lysine residues of proteins. This spontaneous chemical modification is emerging as a crucial regulator of protein function, deeply intertwined with cellular metabolism and implicated in a range of pathologies, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the core principles of non-enzymatic malonylation, its biochemical mechanism, biological consequences, and detailed methodologies for its study. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and investigate this important PTM.

Introduction to Non-Enzymatic Malonylation

First identified in 2011, lysine malonylation is a reversible PTM that introduces a malonyl group (–CO–CH2–COOH) to the ε-amino group of a lysine residue.[1] This modification is evolutionarily conserved across prokaryotes and eukaryotes.[2] While enzymatic mechanisms for malonylation may exist, a significant portion of this PTM occurs non-enzymatically, driven by the intracellular concentration of the highly reactive metabolite, malonyl-CoA.[3][4]

The addition of the malonyl group imparts a net negative charge to the lysine residue at physiological pH, changing it from +1 to -1.[2][5] This alteration in charge can profoundly impact a protein's structure, electrostatic interactions, and ultimately its function and binding affinities.[5] Non-enzymatic malonylation is particularly prevalent on proteins involved in central metabolic pathways, such as glycolysis and fatty acid metabolism.[5] The reversible nature of this modification is primarily governed by the sirtuin 5 (SIRT5) deacetylase, which exhibits robust demalonylase activity.[1][6]

The Chemical Basis of Non-Enzymatic Malonylation

The core of non-enzymatic malonylation lies in the inherent reactivity of the thioester bond in malonyl-CoA. The ε-amino group of a lysine residue, when in its deprotonated state, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the malonyl-CoA thioester. This results in the formation of a stable amide bond, covalently attaching the malonyl group to the lysine side chain.

The rate of this reaction is influenced by several factors:

-

Concentration of Malonyl-CoA: Higher intracellular concentrations of malonyl-CoA directly increase the likelihood of non-enzymatic malonylation.[3]

-

Local pH: The nucleophilic attack requires a deprotonated lysine residue. The pKa of the lysine ε-amino group is approximately 10.5, meaning that at physiological pH (~7.4), only a small fraction of lysine residues are deprotonated. However, the microenvironment of a protein can influence the pKa of individual lysine residues. For instance, the more alkaline environment of the mitochondrial matrix (pH ~8.0) favors the deprotonated state and thus promotes non-enzymatic acylation reactions.[7]

-

Protein Structure and Accessibility: The accessibility of lysine residues on the protein surface and their surrounding chemical environment also play a crucial role in determining their susceptibility to malonylation.

Biological Significance and Disease Relevance

The landscape of non-enzymatic malonylation is intricately linked to the metabolic state of the cell. Elevated levels of malonyl-CoA, a key indicator of cellular energy surplus, can lead to widespread protein malonylation. This modification has been shown to regulate the activity of key metabolic enzymes.

Metabolic Regulation:

-

Glycolysis: Several glycolytic enzymes are targets of non-enzymatic malonylation. This modification can inhibit their activity, suggesting a feedback mechanism to control glucose metabolism when fatty acid precursors are abundant.[3]

-

Fatty Acid Metabolism: Malonyl-CoA is a critical regulator of fatty acid oxidation. Increased malonylation of proteins involved in this pathway can further modulate lipid metabolism.

Disease Implications:

-

Metabolic Disorders: Aberrant protein malonylation has been observed in models of type 2 diabetes and obesity, where it is linked to insulin resistance and lipid accumulation.[3][8]

-

Inflammatory Conditions: Malonylation of key inflammatory proteins, such as GAPDH, can regulate cytokine production, implicating this PTM in the inflammatory response.[6][8]

-

Cancer: The role of malonylation in cancer is complex. It can suppress tumor growth by impairing metabolic flux, but cancer cells may also exploit it to support proliferation.[8]

-

Malonic Aciduria: In this inherited metabolic disorder, defects in the enzyme malonyl-CoA decarboxylase lead to the accumulation of malonyl-CoA and a significant increase in protein malonylation, impairing mitochondrial function.[1]

Quantitative Data Summary

The study of non-enzymatic malonylation often involves quantifying the levels of key molecules and the extent of protein modification. The following tables summarize relevant quantitative data from the literature.

| Metabolite | Organism/Cell Type | Condition | Concentration Range | Reference |

| Malonyl-CoA | E. coli K12 | Early exponential growth | ~90 μM | [9][10] |

| Malonyl-CoA | E. coli K12 | Stationary phase | ~4 μM | [9][10] |

| Acetyl-CoA | E. coli K12 | Exponential growth | 20-600 μM | [9][10] |

Table 1: Cellular Concentrations of Malonyl-CoA and Acetyl-CoA. Cellular concentrations of acyl-CoAs can vary significantly depending on the metabolic state of the cell.

| Study Type | Organism/Cell Type | Number of Malonylation Sites Identified | Number of Malonylated Proteins Identified | Reference |

| Proteomic Screen | Mouse Liver | 4,042 | 1,426 | |

| Proteomic Screen | Human Fibroblasts | 4,943 | 1,822 | |

| Proteomic Screen (MCD-/-) | Human Fibroblasts | 1,452 (detected only in MCD-/-) | 822 (detected only in MCD-/-) | |

| Proteomic Screen | Diabetic (db/db) Mouse Liver | 573 | 268 |

Table 2: Proteomic Identification of Malonylation Sites and Proteins. Advances in mass spectrometry have enabled the large-scale identification of malonylated proteins and their specific modification sites.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in non-enzymatic malonylation and the experimental approaches to study it is crucial for a deeper understanding.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of non-enzymatic malonylation.

In Vitro Non-Enzymatic Malonylation of a Purified Protein

This protocol describes the non-enzymatic malonylation of a purified protein for functional studies or as a standard for Western blotting.

Materials:

-

Purified protein of interest (e.g., bovine serum albumin (BSA) or a recombinant protein)

-

Malonyl-CoA lithium salt

-

Reaction Buffer: 50 mM HEPES, pH 7.5 (or other suitable buffer, pH can be varied to modulate reaction rate, e.g., pH 8.0 for increased reactivity)

-

2x SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

Prepare a stock solution of the purified protein in the reaction buffer to a final concentration of 1-2 mg/mL.

-

Prepare a fresh stock solution of malonyl-CoA in deionized water to a concentration of 10 mM.

-

In a microcentrifuge tube, combine the following:

-

Purified protein solution (e.g., 40 µg)

-

Malonyl-CoA stock solution to a final concentration of 200 µM to 1 mM.

-

Reaction buffer to a final volume of 20-50 µL.

-

-

As a negative control, prepare a parallel reaction without the addition of malonyl-CoA.

-

Incubate the reaction mixture at 37°C for 2-6 hours. The incubation time can be optimized depending on the protein and the desired level of malonylation.

-

To quench the reaction, add an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

The malonylated protein is now ready for analysis by SDS-PAGE and Western blotting using an anti-malonyllysine antibody.

Enrichment of Malonylated Peptides from Cell Lysates

This protocol outlines the immunoaffinity enrichment of malonylated peptides from a complex protein digest for subsequent mass spectrometry analysis.

Materials:

-

Cell or tissue lysate

-

Lysis Buffer: 8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.0, with protease and phosphatase inhibitors.

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

Anti-malonyllysine antibody-conjugated agarose beads

-

NETN Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40

-

ETN Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA

-

Elution Buffer: 0.1% Trifluoroacetic acid (TFA)

-

C18 ZipTips for desalting

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in Lysis Buffer.

-

Determine protein concentration using a compatible assay (e.g., BCA assay).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the urea concentration to less than 2 M with 50 mM TEAB.

-

Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction cartridge and dry the peptides under vacuum.

-

-

Affinity Enrichment:

-

Resuspend the dried peptides in NETN buffer.

-

Add anti-malonyllysine antibody-conjugated agarose beads and incubate at 4°C for 4-12 hours with gentle rotation.

-

Centrifuge briefly to pellet the beads and collect the supernatant (flow-through).

-

Wash the beads sequentially with:

-

NETN buffer (3 times)

-

ETN buffer (2 times)

-

Deionized water (1 time)

-

-

Elute the bound malonylated peptides by incubating the beads with Elution Buffer (0.1% TFA) twice for 10 minutes each.

-

Combine the eluates and dry under vacuum.

-

-

Desalting:

-

Resuspend the dried peptides in 0.1% formic acid.

-

Desalt the peptides using C18 ZipTips according to the manufacturer's instructions.

-

The enriched and desalted malonylated peptides are now ready for LC-MS/MS analysis.

-

Detection of Protein Malonylation by Western Blot

This protocol provides a general procedure for the detection of malonylated proteins in cell lysates or in vitro reactions.

Materials:

-

Protein samples (cell lysates or in vitro reaction products)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary antibody: Anti-malonyllysine antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Incubate the membrane with the primary anti-malonyllysine antibody (diluted in Blocking Buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using ECL reagents and an appropriate imaging system.

SIRT5 Demalonylation Assay (In Vitro)

This protocol describes an in vitro assay to assess the demalonylase activity of SIRT5 on a malonylated substrate.

Materials:

-

Recombinant human SIRT5 protein

-

Malonylated substrate (e.g., a synthetic malonylated peptide or an in vitro malonylated protein)

-

NAD+

-

SIRT5 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Reaction stop solution (e.g., 1% formic acid for LC-MS analysis or SDS-PAGE loading buffer for Western blot).

Procedure:

-

Prepare the malonylated substrate.

-

In a microcentrifuge tube, set up the reaction mixture:

-

Malonylated substrate (e.g., 1-10 µM for a peptide)

-

Recombinant SIRT5 (e.g., 0.5-2 µM)

-

NAD+ (e.g., 1 mM)

-

SIRT5 Assay Buffer to the final volume.

-

-

As a negative control, prepare a parallel reaction without the addition of SIRT5 or without NAD+.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding the appropriate stop solution.

-

Analyze the reaction products by:

-

LC-MS: to detect the formation of the demalonylated peptide.

-

Western Blot: to observe the decrease in the malonylation signal using an anti-malonyllysine antibody.

-

Conclusion

Non-enzymatic malonylation represents a fundamental link between cellular metabolism and protein function. The concentration-dependent nature of this modification makes it a sensitive indicator of the metabolic state, particularly the abundance of malonyl-CoA. The growing body of evidence implicating aberrant malonylation in a variety of diseases underscores its importance as a potential therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the roles of non-enzymatic malonylation in their specific areas of interest. Further exploration of the malonylome and its dynamic regulation will undoubtedly yield deeper insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tncbio.com [tncbio.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]

- 8. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]